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molecular formula C11H20N2O4S B152741 N,N'-Bis-tert-butoxycarbonylthiourea CAS No. 145013-05-4

N,N'-Bis-tert-butoxycarbonylthiourea

Cat. No. B152741
M. Wt: 276.35 g/mol
InChI Key: CSOJECDGWHHWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05958973

Procedure details

To a solution of 205 (340 mg, 1.6 mmol), N,N'-bis-tert-butoxycarbonylthiourea (442 mg, 1.6 mmol, prepared according to literature procedure: Synthetic Commun.1993, 23, 1443.), and Et3N (292 mL, 3.36 mmol) in DMF (4 mL) at 0° C. was added HgCl2 (478 mg, 1.76 mmol) and the mixture was allowed to warm to rt overnight, stirring a total of 20 h. The crude product was isolated in the same manner as described in Example 201 and the was chromatographed on silica gel (5% ethyl acetate/dichloromethane) to afford bis-Boc-guanidine 206 (229 mg, 31%) as a pale orange solid: 1H NMR (300 MHz, CDCl3) d 1.49 (s, 9H), 1.54 and 1.56 (2s, 18H), 4.48 (br s, 2H, NOE observed for C-4 NH2 and C-3 H), 6.73 (d, 1H, J=8.4), 7.68 (dd, 1H, J=1.6, 8.4), 7.86 (s, 1H), 9.96 (s, 1H), 11.64 (s, 1H).
[Compound]
Name
205
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
442 mg
Type
reactant
Reaction Step One
Name
Quantity
292 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
478 mg
Type
catalyst
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=S)=[O:7])([CH3:4])([CH3:3])[CH3:2].CC[N:21](CC)CC>CN(C=O)C.Cl[Hg]Cl>[C:6]([NH:8][C:9]([NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])=[NH:21])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7]

Inputs

Step One
Name
205
Quantity
340 mg
Type
reactant
Smiles
Name
Quantity
442 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(=S)NC(=O)OC(C)(C)C
Name
Quantity
292 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
478 mg
Type
catalyst
Smiles
Cl[Hg]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring a total of 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was isolated in the same manner
CUSTOM
Type
CUSTOM
Details
the was chromatographed on silica gel (5% ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC(=N)NC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 229 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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